molecular formula C12H15N3 B14878488 6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile

6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile

Cat. No.: B14878488
M. Wt: 201.27 g/mol
InChI Key: OTQOZKAWAPYGFK-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-cyclopentylethylamine with a suitable nitrile derivative in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and solid-phase synthesis can be employed to enhance reaction efficiency and reduce production time . Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce primary amines .

Scientific Research Applications

6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentylethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-(2-cyclopentylethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H15N3/c13-8-12-7-11(14-9-15-12)6-5-10-3-1-2-4-10/h7,9-10H,1-6H2

InChI Key

OTQOZKAWAPYGFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=CC(=NC=N2)C#N

Origin of Product

United States

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